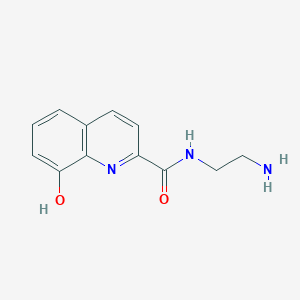

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

648896-12-2 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide |

InChI |

InChI=1S/C12H13N3O2/c13-6-7-14-12(17)9-5-4-8-2-1-3-10(16)11(8)15-9/h1-5,16H,6-7,13H2,(H,14,17) |

InChI Key |

XEDLLZJBRMOREW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acylation with Carboxylic Acids

This method utilizes EDCI and DMAP to facilitate the acylation process:

Yields: This method has been reported to yield high-purity products with minimal by-products.

Alternative Synthesis Using Nickel Catalysis

An innovative approach involves using nickel sesquioxide as a catalyst in conjunction with concentrated sulfuric acid:

- Reagents: Ortho-aminophenol, anhydrous glycerol, o-nitrophenol, nickel sesquioxide.

- Conditions: The mixture is stirred at elevated temperatures (70-90 °C) for several hours.

- This method enhances yield and purity while reducing side reactions, making it suitable for large-scale production.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods discussed:

| Method | Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|

| Chemoselective Acylation | Up to 75% | Room temperature, organic solvent | High selectivity for amides |

| Nickel Catalysis | High | Elevated temperature | High yield and purity, scalable |

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide exhibits a range of biological activities, including:

- Anticancer Activity : Compounds derived from 8-hydroxyquinoline have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with specific substitutions have demonstrated significant cytotoxicity against various cancer cell lines, such as HeLa and A-549 cells. The mechanism often involves modulation of metal ion homeostasis and induction of apoptosis through caspase activation .

- Antiviral Properties : Recent studies indicate that 8-hydroxyquinoline derivatives can inhibit viral replication. For example, certain derivatives were effective against dengue virus, showing significant inhibitory concentrations and selectivity indices . This suggests potential applications in developing antiviral therapies.

- Neuroprotective Effects : The chelating properties of 8-hydroxyquinoline derivatives make them suitable candidates for treating neurodegenerative diseases by restoring metal ion balance in the brain. Clinical trials involving compounds like clioquinol have shown efficacy in Alzheimer's disease patients .

Structure-Activity Relationships

The biological activity of this compound can be significantly influenced by its chemical structure. Modifications at specific positions on the quinoline ring enhance its lipophilicity and biological activity:

- Substitution at Position 2 : Introducing electron-withdrawing groups at this position has been associated with increased antiviral activity.

- Substitution at Position 5 : Enhancements in anticancer activity have been noted when substituents at this position are optimized for electron-withdrawing characteristics .

Case Studies

Several studies illustrate the potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes and other metal-dependent processes in biological systems. The compound can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Carboxamide Derivatives

- Key Observations: 8-Hydroxy Group: Present in this compound and its halogenated analogues (e.g., N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide), this group enables metal chelation, critical for biological activity in photosynthesis inhibition . Aminoethyl vs. Aryl Substituents: The aminoethyl side chain in the target compound contrasts with aryl groups (e.g., 3-fluorophenyl) in analogues. Aminoethyl enhances water solubility and enables further functionalization, whereas aryl groups influence lipophilicity and electronic effects . Halogenation: Compounds like N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide incorporate halogens (Cl, Br) to modulate steric and electronic properties, improving herbicidal activity .

Table 2: Activity Profiles of Selected Compounds

- SAR Highlights: Substituent Position: Meta-substituted aryl groups (e.g., 3-fluorophenyl) exhibit higher PET inhibition than para-substituted analogues, likely due to optimal steric and electronic interactions with photosystem II . Lipophilicity: Increased lipophilicity (e.g., dicyclohexyl groups) may reduce solubility but improve membrane penetration, as seen in herbicidal applications .

Physicochemical and Functional Properties

- Metal Chelation: The 8-hydroxyquinoline core in the target compound and its analogues binds metals like Fe³⁺ and Cu²⁺, critical for applications in agrochemistry (e.g., PET inhibition) and medicinal chemistry (e.g., enzyme inhibition) .

- Solubility: The aminoethyl group in this compound likely improves aqueous solubility compared to lipophilic derivatives (e.g., N,N-dicyclohexyl compounds), facilitating in vivo applications .

- Crystallinity : Halogenated derivatives (e.g., 5,7-dichloro) exhibit strong intermolecular interactions (C–H···O, π-π stacking), enhancing stability and crystallinity for structural studies .

Biological Activity

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (also known as 8-HQ-2-CA) is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 8-HQ-2-CA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold is known for its broad pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antineurodegenerative effects. Compounds derived from this structure are being investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders .

-

Anticancer Activity :

- 8-HQ derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, they can activate caspases and increase the levels of cleaved PARP, leading to cell cycle arrest and apoptosis in breast cancer cells .

- The compound this compound specifically has demonstrated cytotoxic effects against multiple cancer cell lines, with studies indicating significant inhibition of cell proliferation.

- Antimicrobial Properties :

- Neuroprotective Effects :

Anticancer Efficacy

A study focusing on the anticancer properties of 8-HQ derivatives reported that compounds similar to this compound showed promising results against various cancer cell lines. For example:

- MCF-7 Cell Line : Compounds with similar structures exhibited IC50 values ranging from 8.50 μM to 12.51 μM, indicating effective antiproliferative activity .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus and Escherichia coli were notably inhibited by this compound, showcasing its potential as an effective antimicrobial agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 8-hydroxyquinoline-2-carboxylic acid with ethylenediamine derivatives under amide-forming conditions. Key steps include activating the carboxylic acid (e.g., using HATU or DCC) and optimizing solvent systems (e.g., DMF or THF) to enhance reactivity. Evidence from analogous compounds suggests that temperature (40–60°C) and pH control (neutral to mildly basic) minimize side reactions like hydrolysis . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Q. How can thermal stability and decomposition profiles of this compound be characterized for laboratory handling protocols?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, TGA reveals a sharp single-stage decomposition above 300°C (common for amide derivatives), while DSC identifies endothermic transitions linked to mesophasic changes in the solid state . These data inform storage conditions (e.g., desiccated, <25°C) and safe handling during high-temperature reactions .

Q. What spectroscopic techniques are most effective for structural validation?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the presence of the quinoline aromatic protons (δ 8.5–9.0 ppm) and the aminoethyl side chain (δ 2.5–3.5 ppm for NH₂ and CH₂ groups).

- FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the amide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects) across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, bacterial strains) or compound solubility. To address this:

- Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and bacterial models (e.g., E. coli K12 for antimicrobial tests).

- Control solubility : Pre-dissolve the compound in DMSO (≤0.1% v/v) and confirm stability via HPLC .

- Validate mechanisms : Compare metal-chelating properties (via UV-Vis spectroscopy) to assess if activity correlates with quinoline’s metal-binding capacity .

Q. What strategies optimize regioselectivity during functionalization of the quinoline ring for targeted applications?

- Methodological Answer : The 8-hydroxy group directs electrophilic substitution to the 2- and 4-positions. To enhance regioselectivity:

- Protect the hydroxyl group : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to block the 8-position, enabling selective bromination or nitration at other sites .

- Leverage computational modeling : DFT calculations predict electron density distributions to guide functionalization .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence crystallinity and solubility?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that hydrogen bonds (e.g., N-H···O=C) and π-π interactions between quinoline rings (centroid separation ~3.5 Å) stabilize the crystal lattice . Solubility can be modulated by introducing polar substituents (e.g., -SO₃H) or using co-solvents (e.g., PEG-400/water mixtures) .

Q. What experimental designs are recommended to study metal-chelating behavior and its impact on biological activity?

- Methodological Answer :

- UV-Vis titration : Monitor absorbance shifts (e.g., λmax at 250–350 nm) upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) to quantify binding constants (Kf) .

- Fluorescence quenching : Assess changes in emission intensity when metals coordinate to the quinoline moiety .

- Biological correlation : Compare chelated vs. non-chelated forms in cell viability assays to isolate metal-dependent effects .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects in similar cell models?

- Methodological Answer : Variations may stem from:

- Purity differences : Impurities (e.g., unreacted ethylenediamine) can enhance toxicity. Validate purity via HPLC (>98%) and repeat assays .

- Cell permeability : Use logP calculations (e.g., ClogP ~2.5) to predict membrane penetration. Adjust delivery methods (e.g., liposomal encapsulation) if permeability is low .

- Metabolic activation : Test metabolites (e.g., hydroxylated derivatives) using liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.